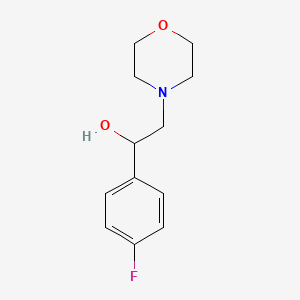

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol

Description

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (CAS: 338771-71-4) is a secondary alcohol featuring a 4-fluorophenyl group and a morpholine moiety attached to an ethanolic backbone. Its molecular formula is C₁₈H₂₀FNO₂, with a molecular weight of 301.36 g/mol . The compound’s structure combines aromatic fluorination with a heterocyclic morpholine ring, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSLJOSNVMONBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the morpholine ring can improve solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Morpholine Substitution: The target compound’s morpholine group is directly linked to the ethanol backbone, whereas analogs like 2d () incorporate morpholine via an ethyl chain attached to a benzimidazole ring.

- Aromatic Modifications : Replacement of the 4-fluorophenyl group with chloro () or dual aromatic systems introduces steric and electronic variations. For instance, the triazole ring in ’s compound enables hydrogen bonding, which may enhance target affinity compared to morpholine’s bulkier heterocycle .

- Amine vs. Morpholine : The methylamine derivative () lacks the oxygen atom in morpholine, reducing hydrogen-bonding capacity but improving solubility via its hydrochloride salt .

Pharmacological Implications

- The 4-fluorophenyl group may enhance metabolic stability .

- Triazole-Containing Analogs () : Triazoles are prevalent in antifungal agents (e.g., fluconazole), implying possible antimicrobial activity. Dual aromatic groups could improve membrane penetration .

Biological Activity

1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol, also known as 1-(4-fluorophenyl)-2-(morpholin-4-yl)ethanol, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C18H20FNO2

- Molecular Weight : 301.36 g/mol

- CAS Number : 338771-71-4

The biological activity of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol primarily involves its interaction with various molecular targets within the body. The morpholine moiety is known to enhance solubility and bioavailability, while the fluorophenyl group can influence receptor binding affinity and selectivity.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against specific kinases and enzymes involved in cellular signaling pathways, suggesting that this compound could have similar effects.

Biological Activity Data

A summary of biological activities associated with 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol is presented in the following table:

| Activity | Assay Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antidepressant-like effects | Behavioral assays | N/A | |

| Inhibition of p38 MAPK | Enzymatic assay | 10 µM | |

| Cytotoxicity in cancer cells | Cell viability assay | IC50 = 15 µM |

Case Study 1: Antidepressant-like Effects

In a study examining the antidepressant-like properties of various morpholine derivatives, 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol demonstrated significant efficacy in reducing depressive behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity in the brain, akin to established antidepressants.

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound against different cancer cell lines revealed that it exhibits selective toxicity. The compound was found to induce apoptosis in human breast cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Pharmacological Profile

The pharmacological profile of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol suggests a multifaceted approach to treatment:

- Antidepressant Activity : Promising results in preclinical models indicate potential for treating mood disorders.

- Anticancer Potential : Early studies point towards effective anticancer properties, warranting further investigation into its mechanism and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between morpholine and fluorophenyl precursors. For example, analogous morpholine derivatives are synthesized using dichloromethane or ethyl acetate as solvents under reflux, with yields optimized by controlling stoichiometry and reaction time (4–6 hours at 60–80°C) . Catalysts like triethylamine may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How is the structure of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹, O-H stretch at 3400–3200 cm⁻¹) .

- NMR : -NMR reveals aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and morpholine protons (δ 3.5–3.7 ppm). -NMR confirms carbon environments (e.g., quaternary fluorophenyl carbons at δ 160–165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C-F bond lengths in fluorophenyl groups average 1.35 Å, consistent with sp² hybridization .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. Morpholine derivatives are studied for enzyme inhibition (e.g., kinase or protease targets) due to their hydrogen-bonding capacity. Fluorine enhances metabolic stability and target affinity. Biological assays (e.g., IC₅₀ determination via fluorescence polarization) are used to evaluate activity .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol, and how can SHELX programs address them?

- Methodological Answer : Challenges include twinning, weak diffraction, and disorder in the morpholine ring. SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disordered atoms. High-resolution data (≤1.0 Å) improves refinement, and Hirshfeld surface analysis validates intermolecular interactions (e.g., O-H···N hydrogen bonds) .

Q. How do computational docking studies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) uses the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding poses. Docking scores (ΔG ≈ −8.5 kcal/mol) suggest strong affinity for enzymes like cytochrome P450. Pharmacophore models highlight morpholine’s role in hydrogen bonding with active-site residues .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

- Methodological Answer : Deviations in -NMR shifts (e.g., ±0.1 ppm) may arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. Cross-validate with HSQC and HMBC to assign ambiguous signals. For quantification, integrate peaks against an internal standard (e.g., TMS) .

Q. What strategies optimize the enantiomeric purity of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium complexes) induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Recrystallization from ethanol/water mixtures enhances ee to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.